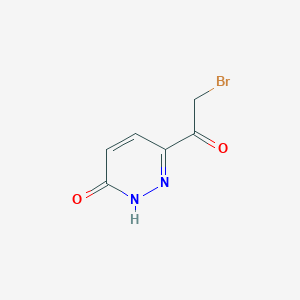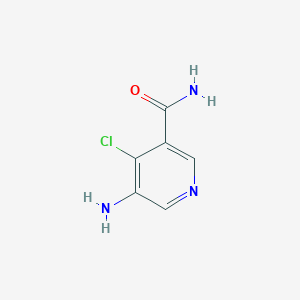
5-Amino-4-chloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-chloronicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications .
準備方法
The synthesis of 5-Amino-4-chloronicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronicotinic acid with ammonia, followed by chlorination and subsequent amination . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
5-Amino-4-chloronicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form 5-amino-4-chloronicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 5-amino-4-chloronicotinylamine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-chloro position, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
科学的研究の応用
5-Amino-4-chloronicotinamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
作用機序
The mechanism of action of 5-Amino-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The compound can also interfere with DNA replication and repair processes, leading to cell death in bacteria .
In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
類似化合物との比較
5-Amino-4-chloronicotinamide can be compared with other similar compounds, such as 5-Amino-4-bromonicotinamide and 5-Amino-4-iodonicotinamide . These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity.
5-Amino-4-bromonicotinamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
5-Amino-4-iodonicotinamide: The presence of an iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, such as oxidative addition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
5-amino-4-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11) |
InChIキー |
RBSKRAUNKSDWHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)N)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
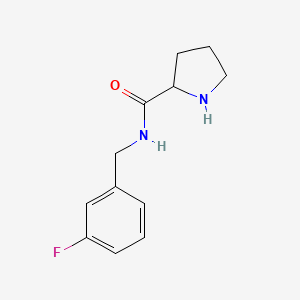

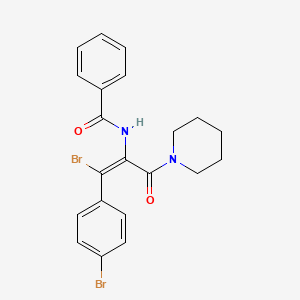

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
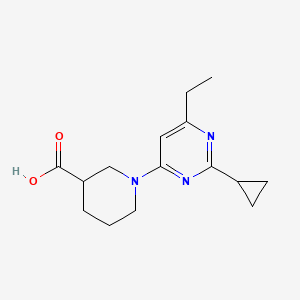
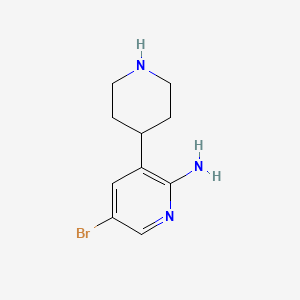
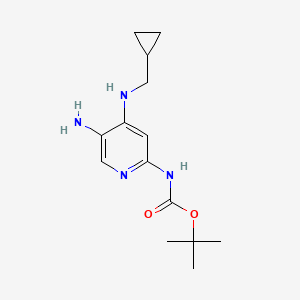

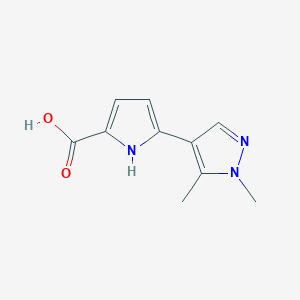
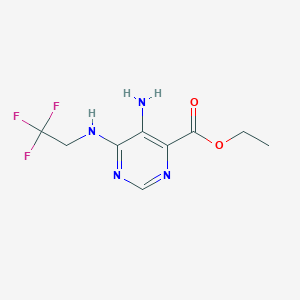
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
